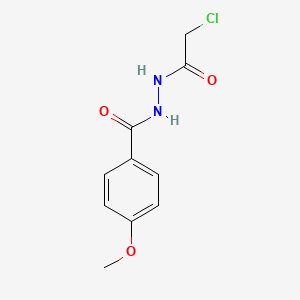

N'-(2-chloroacetyl)-4-methoxybenzohydrazide

Vue d'ensemble

Description

N’-(2-chloroacetyl)-4-methoxybenzohydrazide is an organic compound with significant interest in various fields of scientific research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-4-methoxybenzohydrazide typically involves the reaction of 4-methoxybenzohydrazide with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-methoxybenzohydrazide and chloroacetyl chloride.

Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.

Procedure: Chloroacetyl chloride is added dropwise to a solution of 4-methoxybenzohydrazide in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the reaction.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N’-(2-chloroacetyl)-4-methoxybenzohydrazide.

Industrial Production Methods

Industrial production of N’-(2-chloroacetyl)-4-methoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and minimize impurities. The purification steps may include additional techniques such as distillation and crystallization to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N’-(2-chloroacetyl)-4-methoxybenzohydrazide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new derivatives.

Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar solvents like ethanol or methanol, at room temperature or slightly elevated temperatures.

Condensation Reactions: Aldehydes and ketones are used as reagents, with the reactions often performed in the presence of acid or base catalysts.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed, depending on the desired transformation.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

Condensation Reactions: Formation of hydrazones and hydrazides.

Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered functional groups.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the primary applications of N'-(2-chloroacetyl)-4-methoxybenzohydrazide is its use as an antimicrobial agent. Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties.

- Antibacterial Properties : Research has shown that derivatives of benzohydrazide, including this compound, can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a study reported the minimum inhibitory concentration (MIC) values for the compound against these bacteria, indicating its potential for development as a new antibacterial drug .

- Antifungal Properties : The compound has also been tested for antifungal activity against pathogens like Aspergillus niger and Candida albicans. The results indicated that certain derivatives exhibited promising antifungal effects, making them candidates for further pharmacological development .

Synthesis of Anticancer Agents

This compound has been explored in the synthesis of novel anticancer agents. The chloroacetyl group is known to enhance the reactivity of hydrazones, facilitating the formation of compounds with potential cytotoxic effects.

- Case Study : A specific study focused on synthesizing new hydrazone derivatives from this compound and evaluating their cytotoxicity against cancer cell lines. The results showed that some derivatives exhibited significant antiproliferative activity, suggesting their utility in cancer therapy .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Research Findings : A study highlighted that certain derivatives of benzohydrazones demonstrated notable antioxidant activity, attributed to the presence of electron-donating groups in their structure. This suggests that this compound could serve as a lead compound for developing new antioxidants .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of chemical compounds. Researchers have conducted SAR studies on hydrazone derivatives to identify key structural features responsible for their biological activities.

- Insights from SAR Studies : The presence of specific substituents on the benzene ring and variations in the hydrazone linkage were found to significantly influence both antimicrobial and antioxidant activities. This information is crucial for guiding future synthetic modifications aimed at enhancing bioactivity .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N’-(2-chloroacetyl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxybenzohydrazide moiety may also contribute to its biological activity by interacting with specific receptors or enzymes.

Comparaison Avec Des Composés Similaires

N’-(2-chloroacetyl)-4-methoxybenzohydrazide can be compared with other similar compounds, such as:

Chloroacetyl chloride: A related compound used in the synthesis of various chloroacetyl derivatives.

4-methoxybenzohydrazide: The parent compound used in the synthesis of N’-(2-chloroacetyl)-4-methoxybenzohydrazide.

Other Chloroacetyl Derivatives: Compounds with similar structures but different substituents, which may exhibit different chemical and biological properties.

Activité Biologique

N'-(2-chloroacetyl)-4-methoxybenzohydrazide is a compound of significant interest due to its potential biological activities. This hydrazide derivative has been synthesized and evaluated for various pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methoxybenzohydrazide with chloroacetyl chloride. Characterization is performed using spectroscopic methods such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In one study, derivatives of 4-methoxybenzoylhydrazones were synthesized and exhibited varying degrees of antibacterial activity. The results indicated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 22 mm .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 22 |

| This compound | E. coli | 18 |

| Control (Streptomycin) | S. aureus | 24 |

| Control (Penicillin) | E. coli | 20 |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated that this compound exhibits significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid. The percentage inhibition in antioxidant assays reached up to 85.9%, indicating its potential as an effective antioxidant agent .

Case Study: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various hydrazone derivatives, including this compound. The study employed the Kirby-Bauer disk diffusion method to assess the inhibition zones against common pathogens such as E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. The results highlighted that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Case Study: Antioxidant Properties

In another investigation, the antioxidant properties were assessed using the ABTS assay. The findings revealed that this compound demonstrated a strong ability to inhibit oxidative stress markers, suggesting its therapeutic potential in oxidative stress-related diseases.

Discussion

The biological activity of this compound underscores its potential application in pharmaceutical formulations aimed at combating bacterial infections and oxidative stress. The compound's structural features contribute to its biological efficacy, making it a candidate for further research and development.

Propriétés

IUPAC Name |

N'-(2-chloroacetyl)-4-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-16-8-4-2-7(3-5-8)10(15)13-12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBKWQOQKPTOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406616 | |

| Record name | N'-(chloroacetyl)-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50677-25-3 | |

| Record name | N'-(chloroacetyl)-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.